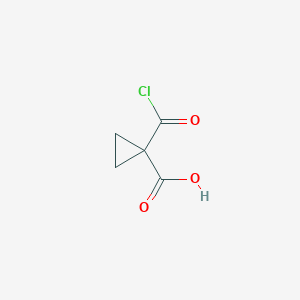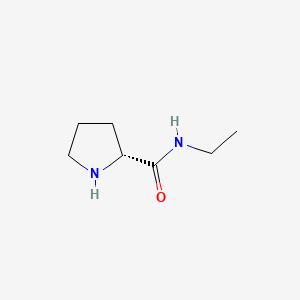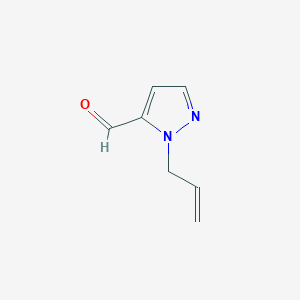
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a butyl group, a tert-butylaminosulfonyl group, and a boronic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the borylation of a thiophene derivative using a boron reagent under palladium-catalyzed conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form a corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include THF, DMF, and toluene.
Major Products
Coupling Products: Resulting from Suzuki–Miyaura reactions.
Oxidized Products: Such as alcohols or ketones from oxidation reactions.
Substituted Thiophenes: From electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Material Science:
Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Mecanismo De Acción
The primary mechanism of action for (5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki–Miyaura coupling reactions.
2-Thiopheneboronic Acid: A simpler thiophene-based boronic acid.
4-Butylphenylboronic Acid: A boronic acid with a butyl group on a phenyl ring.
Uniqueness
(5-Butyl-2-(N-(tert-butyl)sulfamoyl)thiophen-3-yl)boronic acid is unique due to the presence of both a butyl group and a tert-butylaminosulfonyl group on the thiophene ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these functional groups are advantageous.
Propiedades
Número CAS |
163520-15-8 |
|---|---|
Fórmula molecular |
C12H22BNO4S2 |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
[5-butyl-2-(tert-butylsulfamoyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C12H22BNO4S2/c1-5-6-7-9-8-10(13(15)16)11(19-9)20(17,18)14-12(2,3)4/h8,14-16H,5-7H2,1-4H3 |
Clave InChI |
QRYOHDBVTYRLGU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(SC(=C1)CCCC)S(=O)(=O)NC(C)(C)C)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![methyl N-[(2,4-dimethoxybenzyl)carbamoyl]-L-valinate](/img/structure/B8733458.png)

![4-(6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B8733470.png)
